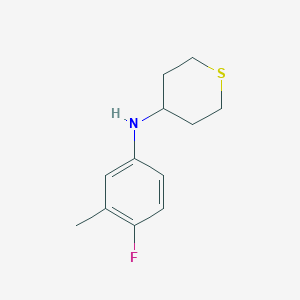

N-(4-fluoro-3-methylphenyl)thian-4-amine

Description

Significance of Organofluorine Compounds in Chemical Biology and Medicinal Chemistry

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry, with approximately 20% of all pharmaceuticals on the market being organofluorine compounds. alfa-chemistry.com The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—confer significant advantages to parent molecules. alfa-chemistry.comnumberanalytics.com

Strategically placed fluorine atoms can profoundly influence a molecule's pharmacokinetic and physicochemical properties. acs.org Key effects include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, which can protect the molecule from metabolic degradation and thereby increase its biological half-life. alfa-chemistry.comresearchgate.net

Increased Lipophilicity: Fluorine substitution often increases a molecule's lipophilicity, which can improve its ability to permeate biological membranes, potentially leading to better bioavailability. alfa-chemistry.comnumberanalytics.com

Modulation of Acidity/Basicity: Due to its strong electron-withdrawing nature, fluorine can lower the pKa of nearby functional groups, which can alter a molecule's ionization state and its binding interactions with biological targets. numberanalytics.com

Conformational Control: Fluorine can influence molecular conformation through steric and electronic effects, which can lock the molecule into a more bioactive shape for optimal target engagement.

This strategic use of fluorine has been pivotal in the development of numerous successful drugs across various therapeutic areas. alfa-chemistry.comnih.gov

Table 1: Examples of Commercially Successful Fluorinated Pharmaceuticals

| Drug Name | Therapeutic Area | Fluorine-Containing Moiety |

|---|---|---|

| Atorvastatin | Cardiovascular | Fluorophenyl |

| Fluoxetine | Antidepressant | Trifluoromethylphenyl |

| Ciprofloxacin | Antibiotic | Fluorophenyl |

| Fluticasone | Anti-inflammatory | Fluoromethylthio |

| Sitagliptin | Antidiabetic | Trifluoromethyl, Fluorophenyl |

Relevance of Substituted Amines and Saturated Heterocycles (e.g., Thian-4-amine Scaffold) in Bioactive Molecules

Substituted amines are ubiquitous in pharmaceuticals and bioactive compounds, largely because the nitrogen atom is often a key site for interaction with biological targets and can be protonated at physiological pH, improving solubility and enabling ionic interactions.

The "thian-4-amine" portion of the title compound is a saturated sulfur-containing heterocycle. Saturated heterocycles are of great interest in drug design because they introduce three-dimensional complexity into otherwise flat aromatic structures. This "sp3-richness" can lead to higher binding affinity and selectivity for the target protein, as well as improved physicochemical properties such as solubility. Nitrogen- and sulfur-based heterocycles are considered privileged structures in medicinal chemistry. nih.gov The thian ring, a tetrahydrothiopyran (B43164), is a stable scaffold that can be readily functionalized. Thiadiazoles, another class of sulfur-containing heterocycles, have been explored for a wide range of pharmacological activities. researchgate.netfrontiersin.org The amine substituent on the thian ring provides a crucial attachment point for other molecular fragments and a potential site for hydrogen bonding.

Contextualization of the 4-Fluoro-3-methylphenyl Moiety in Rational Drug Design and Chemical Probe Development

The 4-fluoro-3-methylphenyl group is an important moiety in the design of new chemical entities. The specific substitution pattern is a deliberate choice in rational drug design. The fluorine atom at position 4 and the methyl group at position 3 work in concert to modulate the electronic and steric properties of the phenyl ring.

This moiety has been incorporated into various molecular frameworks to explore their biological potential. For instance, it has been used as a foundational component in the synthesis of novel dihydropyrimidin-2-ol derivatives, which were subsequently investigated for anti-inflammatory and analgesic properties. researchgate.net In these studies, the 4-fluoro-3-methylphenyl group was a key part of the chalcone (B49325) intermediate, demonstrating its utility as a versatile starting material. researchgate.net The presence of both a halogen (fluorine) and a small alkyl group (methyl) on the aromatic ring allows for fine-tuning of properties like lipophilicity and metabolic stability, which are critical for developing effective drug candidates.

Overview of Research Trajectories for N-(4-fluoro-3-methylphenyl)thian-4-amine Analogues

While specific research on this compound itself is not extensively published in peer-reviewed literature, the commercial availability of its structural isomers and related compounds points to its role as a building block in discovery chemistry. These analogues are likely being used in the synthesis of larger, more complex molecules for screening in various therapeutic programs.

Research on compounds containing similar scaffolds, such as thieno[2,3-d]pyrimidines and pyrazolopyrimidines, is focused on areas like oncology and infectious diseases. nih.govrsc.org For example, the 4-aminopyrazolopyrimidine scaffold is a well-known kinase inhibitor framework. nih.gov Given these trends, it is plausible that analogues of this compound are being explored for their potential as inhibitors of enzymes like kinases or as agents targeting other protein-protein interactions. The synthesis of fluorinated thiopyrans, which are structurally related to the thian ring, has also been noted for their potential pharmaceutical interest. nih.gov

The existence of several commercially available positional isomers of the fluoro- and methyl- substituents on the phenyl ring, as well as isomers of the amine position on the thian ring, indicates that chemists are systematically exploring the structure-activity relationship (SAR) around this central scaffold.

Table 2: Physicochemical Data of this compound and Selected Isomeric Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| N-(2-Fluoro-4-methylphenyl)thian-4-amine | 1153292-02-4 | C₁₂H₁₆FNS | 225.33 |

| N-(3-Fluoro-5-methylphenyl)thian-4-amine | 1531790-71-2 | C₁₂H₁₆FNS | 225.33 |

| N-(4-fluoro-3-methylphenyl)thian-3-amine | 1343140-65-7 | C₁₂H₁₆FNS | 225.33 |

Data sourced from chemical supplier databases. chemscene.comcymitquimica.comchemsrc.combldpharm.comparchem.com

Structure

3D Structure

Properties

Molecular Formula |

C12H16FNS |

|---|---|

Molecular Weight |

225.33 g/mol |

IUPAC Name |

N-(4-fluoro-3-methylphenyl)thian-4-amine |

InChI |

InChI=1S/C12H16FNS/c1-9-8-11(2-3-12(9)13)14-10-4-6-15-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |

InChI Key |

JVVXMXSELDKKFO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2CCSCC2)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N 4 Fluoro 3 Methylphenyl Thian 4 Amine and Its Analogues

Synthetic Approaches to the Thian-4-amine Core Structure

The thian-4-amine (or tetrahydro-2H-thiopyran-4-amine) core is a foundational building block. chemicalbook.com Its synthesis typically begins with the formation of the six-membered sulfur-containing heterocycle, often targeting tetrahydrothiopyran-4-one (B549198) as a key intermediate, which is then converted to the primary amine.

Cyclization Reactions for Tetrahydrothiopyran (B43164) Ring Formation

The construction of the tetrahydrothiopyran ring, a saturated sulfur-containing heterocycle, can be achieved through various cyclization strategies. A common precursor for the target amine is tetrahydro-4H-thiopyran-4-one. chemicalbook.com

One effective method involves a two-component assembly using a rhodium-catalyzed alkyne hydroacylation followed by a thio-conjugate-addition sequence. researchgate.net This process combines β-thio-substituted aldehydes with alkynes to form β'-thio-substituted-enones, which then undergo intramolecular S-conjugate addition to yield tetrahydrothiopyran-4-ones. researchgate.net Another established route starts from acyclic precursors like dimethyl 3,3'-thiodipropanoate, which can be converted to the thiopyranone ring through a multi-step sequence involving a double cyclization. researchgate.net

Thia-Prins cyclization represents another powerful tool for forming this ring system. This reaction involves the acid-mediated cyclization of homoallylic mercaptans with aldehydes, generating the tetrahydrothiopyran ring with potential for high diastereoselectivity. researchgate.net Similarly, the (3,5)-thionium-ene cyclization, mediated by Lewis acids such as boron trifluoride etherate, effectively converts aldehydes and substituted 5-methylhex-4-ene-1-thiol into tetrahydrothiopyran structures. organic-chemistry.org These methods leverage the unique reactivity of sulfur to facilitate ring closure through the formation of thiocarbenium ion intermediates. nih.gov

| Method | Key Precursors | Mediator/Catalyst | Key Intermediate | Reference |

|---|---|---|---|---|

| Thio-Conjugate Addition | β-Thio-substituted aldehydes, Alkynes | Rhodium catalyst | β'-Thio-substituted-enone | researchgate.net |

| Double Cyclization | Dimethyl 3,3'-thiodipropanoate | Base (e.g., NaH) | Diester | researchgate.net |

| Thia-Prins Cyclization | Homoallylic mercaptans, Aldehydes | Brønsted or Lewis Acid (e.g., InBr₃) | Thiocarbenium ion | researchgate.net |

| Thionium-Ene Cyclization | 5-Methylhex-4-ene-1-thiol, Aldehydes | Lewis Acid (e.g., BF₃·OEt₂) | Thionium ion | organic-chemistry.org |

Amination Reactions for Introducing the N-Substituent at Position 4

Once the tetrahydrothiopyran-4-one key intermediate is secured, the amino group is typically introduced at the C4 position via reductive amination. wikipedia.org This highly reliable and versatile reaction converts the carbonyl group into an amine through an intermediate imine. The process can be performed in a one-pot fashion where the ketone, an amine source (such as ammonia (B1221849) or an ammonium (B1175870) salt), and a reducing agent are combined. wikipedia.orgyoutube.com

The choice of reducing agent is critical for the success of the reaction. While sodium borohydride (B1222165) can be used, milder and more selective hydride reagents are often preferred to avoid reduction of the starting ketone before imine formation. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective for this transformation because they are stable in weakly acidic conditions that favor imine formation and are selective for reducing the protonated imine intermediate over the ketone. harvard.edu This one-pot procedure provides a direct and efficient route to the thian-4-amine core structure.

Alternative, though less common, multi-step methods include the conversion of the ketone to an oxime followed by reduction, or the Gabriel synthesis starting from 4-halotetrahydrothiopyran. However, reductive amination remains the most widely applied strategy due to its operational simplicity and high efficiency.

Strategies for Diastereoselective Synthesis of Thian-4-amine Scaffolds

Achieving stereocontrol in the synthesis of substituted thian-4-amine scaffolds is crucial for developing specific analogues. Diastereoselectivity can be introduced during the formation of the heterocyclic ring. For instance, the synthesis of 2,6-disubstituted tetrahydrothiopyran-4-ones can be controlled using phase-transfer catalysis to favor either cis or trans isomers with high diastereomeric excess. researchgate.net The stereochemistry established in the ketone precursor is generally retained during the subsequent reductive amination step, allowing for the synthesis of stereochemically defined thian-4-amines.

Furthermore, cyclization reactions such as the thia-Prins cyclization can exhibit high levels of diastereoselectivity, influenced by the geometry of the starting materials and the reaction conditions. researchgate.net The conformational behavior of the thiane (B73995) ring, which is similar to that of cyclohexane (B81311), plays a significant role in directing the stereochemical outcome of these reactions, often favoring conformations where bulky substituents occupy equatorial positions to minimize steric strain. nih.gov By carefully selecting the synthetic route to the thiopyranone ring, specific diastereomers of the final amine product can be accessed.

Incorporation of the 4-Fluoro-3-methylphenyl Moiety

The final stage in the synthesis of the target compound involves attaching the 4-fluoro-3-methylphenyl group to the nitrogen atom of the thian-4-amine core. This is typically achieved via two main pathways: synthesizing the aromatic moiety through direct fluorination and then coupling it, or using a pre-functionalized aromatic ring in a cross-coupling reaction.

Direct Fluorination Techniques in Aromatic Systems

The synthesis of the 4-fluoro-3-methylphenyl moiety can be accomplished through electrophilic fluorination of an appropriate precursor, such as a 3-methylphenyl derivative. This approach utilizes electrophilic fluorinating reagents that act as a source of "F⁺". wikipedia.org Modern reagents containing a nitrogen-fluorine (N-F) bond are favored due to their stability, safety, and effectiveness. wikipedia.orgscripps.edu

Prominent among these are N-fluorosulfonimides, such as N-fluorobenzenesulfonimide (NFSI), and quaternary ammonium salts like Selectfluor® (F-TEDA-BF₄). wikipedia.orgresearchgate.net These reagents can introduce a fluorine atom onto an electron-rich aromatic ring. The reaction typically proceeds via an Sₙ2 or a single-electron transfer (SET) mechanism, although the exact pathway can be substrate-dependent. wikipedia.org For a substrate like 3-methylaniline or a protected derivative, the ortho- and para-directing effects of the amine/amide and methyl groups would guide the fluorine atom to the desired C4 position.

Cross-Coupling Methodologies for Aryl-Nitrogen Bond Formation

The most convergent and widely used strategy for forming the crucial aryl-nitrogen bond is transition metal-catalyzed cross-coupling. This involves reacting the thian-4-amine core with an activated 4-fluoro-3-methylphenyl derivative, such as 1-bromo- or 1-iodo-4-fluoro-3-methylbenzene. The two principal methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation. wikipedia.orgwikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance. wikipedia.orgacsgcipr.org The reaction typically employs a palladium(0) source, a phosphine-based ligand, and a base. For coupling a secondary amine like thian-4-amine, a variety of catalyst systems have been developed, each with specific advantages in terms of reactivity and scope. wikipedia.orgnumberanalytics.com

The Ullmann condensation is a classic copper-catalyzed reaction for forming C-N bonds. wikipedia.org Traditional Ullmann conditions often require harsh conditions, such as high temperatures (often >200 °C) and polar aprotic solvents. wikipedia.orgnih.gov However, significant advancements have been made by introducing ligands (e.g., L-proline, diamines) that facilitate the reaction under much milder conditions, making it a viable alternative to palladium-catalyzed methods. researchgate.netmdpi.com

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

|---|---|---|

| Catalyst Metal | Palladium (Pd) | Copper (Cu) |

| Typical Ligands | Bulky, electron-rich phosphines (e.g., XantPhos, BINAP) | Diamines, amino acids (e.g., L-proline), phenanthrolines |

| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) | Inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) |

| Reaction Temperature | Mild to moderate (Room temp. to ~140 °C) | Moderate to high (can be >200 °C, but milder with ligands) |

| Substrate Scope | Very broad for both amine and aryl halide | Traditionally required activated aryl halides; improved with modern ligands |

| References | wikipedia.orgchemrxiv.orglibretexts.org | wikipedia.orgnih.govresearchgate.net |

Strategies for Ortho-Methyl Substitution on Fluorinated Phenyl Rings

The formation of the 4-fluoro-3-methylphenyl scaffold is a critical step in the synthesis of the target compound. This requires the introduction of a methyl group ortho to the amino group (or a precursor) and meta to the fluorine atom. The directing effects of substituents on the benzene (B151609) ring play a crucial role in determining the regioselectivity of electrophilic aromatic substitution. While the fluorine atom is an ortho-, para- director, achieving meta-substitution relative to it can be challenging. Therefore, directed ortho-metalation strategies are often employed.

One powerful technique is directed ortho-lithiation . In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent, such as n-butyllithium, facilitating deprotonation at the adjacent ortho position. The fluorine atom itself is a known ortho-directing group in lithiation reactions. researchgate.net This allows for the introduction of various electrophiles, including methylating agents, at the position ortho to the fluorine.

Another advanced strategy involves the use of transient directing groups (TDGs) in palladium-catalyzed C-H functionalization reactions. nsf.govnih.gov For instance, benzaldehydes can undergo ortho C-H methylation using orthanilic acids as inexpensive and removable TDGs. nsf.govnih.gov This method involves the in-situ formation of an imine between the aldehyde and the orthanilic acid, which then directs a palladium catalyst to activate the ortho C-H bond for methylation. nsf.gov While demonstrated on benzaldehydes, this principle can be conceptually extended to other aromatic systems where a suitable handle for the transient director is present.

The relative directing ability of various functional groups in ortho-lithiation has been studied, with fluorine being a potent director. researchgate.net The choice of base and solvent is critical, with strong bases like alkyllithiums in aprotic solvents like THF or ether being common. uwindsor.ca

Table 1: Comparison of Ortho-Methylation Strategies

| Strategy | Key Reagents | Mechanism | Advantages | Challenges |

|---|---|---|---|---|

| Directed Ortho-Lithiation | n-BuLi, s-BuLi, or t-BuLi; Methylating agent (e.g., CH₃I) | Coordination of lithium to a directing group (e.g., Fluorine), followed by ortho deprotonation and electrophilic quench. | High regioselectivity, well-established methodology. researchgate.net | Requires cryogenic temperatures (-78 °C), strongly basic conditions, and moisture-free environment. |

| Pd-Catalyzed C-H Methylation with TDG | Pd(OAc)₂, Transient Directing Group (e.g., Orthanilic Acid), Methyl source (e.g., KCH₃BF₃) | In-situ formation of a directed metalation complex via a transient group, followed by C-H activation and methylation. nsf.gov | Milder conditions than lithiation, catalytic in metal, functional group tolerance. | Requires specific directing group handles on the substrate, catalyst and ligand screening may be necessary. |

Novel Synthetic Protocols and Catalysis in Fluorinated Amine Synthesis

The primary route to N-(4-fluoro-3-methylphenyl)thian-4-amine involves the reductive amination of thian-4-one with 4-fluoro-3-methylaniline (B1294958). chemimpex.comsigmaaldrich.comscbt.com This reaction is a cornerstone of amine synthesis, typically proceeding via the formation of an intermediate imine or enamine, which is then reduced to the final amine.

Catalyst-Free Protocols for C=N Bond Formation in Related Amines

Recent advancements in organic synthesis have focused on developing more environmentally benign and efficient methodologies. Catalyst-free and solvent-free conditions for reductive amination represent a significant step in this direction. researchgate.netresearchgate.net These protocols often rely on the intrinsic reactivity of the amine and carbonyl compound to form the C=N bond of the imine intermediate, which is then reduced in situ.

For example, the direct reductive amination of aldehydes and ketones can be achieved using reagents like Hantzsch ester under solvent- and catalyst-free conditions. researchgate.net Another approach utilizes sodium borohydride in 2,2,2-trifluoroethanol, which can facilitate the reductive alkylation of amines without a dedicated catalyst. researchgate.net These methods are attractive for their operational simplicity, reduced waste, and avoidance of potentially toxic metal catalysts. The key is the formation of the iminium ion intermediate, which is then susceptible to hydride attack. tandfonline.com

Table 2: Examples of Catalyst-Free Reductive Amination Conditions

| Reducing System | Conditions | Substrate Scope | Reference |

|---|---|---|---|

| Hantzsch Ester | Solvent-free, neat reactants | Aromatic and aliphatic aldehydes/ketones with primary/secondary amines | researchgate.net |

| NaBH₄ in 2,2,2-Trifluoroethanol | Room temperature | Aldehydes and ketones with primary/secondary amines | researchgate.net |

| Phenylsilane / Dibutyltin dichloride | Catalytic Lewis acid, no metal | Aldehydes and ketones with anilines and dialkylamines | researchgate.net |

| Chlorohydrosilane / Pyridine | Metal-free, equimolar reactants | Alkylphenol ketones with various anilines | acs.org |

One-Pot Synthetic Routes for Efficiency

Direct reductive amination is inherently a one-pot process. jocpr.com Various reducing agents are compatible with this approach, with sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly mild and selective, tolerating a wide range of functional groups. acs.org Thiamine hydrochloride has also been reported as a green, recyclable catalyst for one-pot reductive aminations under solvent-free conditions, showcasing the move towards sustainable chemistry. tandfonline.com Such one-pot methods streamline the synthesis, making them highly practical for producing libraries of analogues for structure-activity relationship studies.

Synthesis of Related Pyrimidine (B1678525), Quinazoline (B50416), and Pyrrolidine (B122466) Amine Derivatives as Precursors or Analogues

The 4-fluoro-3-methylphenylamine core is a versatile building block that can be incorporated into various other heterocyclic systems, which may serve as analogues or precursors.

Pyrimidine Derivatives: A novel series of 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives has been synthesized. researchgate.net The synthesis begins with 4-fluoro-3-methyl acetophenone, which undergoes a Claisen-Schmidt condensation to form a chalcone (B49325). This intermediate is then cyclized with urea (B33335) to construct the dihydropyrimidine (B8664642) ring. researchgate.net This demonstrates a direct application of a close precursor to the 4-fluoro-3-methylphenyl moiety in building more complex heterocyclic structures.

Quinazoline Derivatives: Quinazolines are commonly synthesized from substituted anilines. nih.govresearchgate.net General methods involve the cyclization of 2-aminobenzamides with aldehydes or the reaction of anilines with other suitable precursors. nih.gov For example, 4-fluoro-3-methylaniline could be envisioned to react in a similar fashion. Metal-catalyzed reactions, microwave-assisted synthesis, and ultrasound-promoted methods have all been employed to construct the quinazoline core, offering a wide range of conditions to potentially synthesize quinazoline analogues bearing the N-(4-fluoro-3-methylphenyl) group. nih.govresearchgate.net

Pyrrolidine Derivatives: N-Aryl pyrrolidines are prevalent structural motifs. rsc.org They can be synthesized through various methods, including palladium-catalyzed carboamination of γ-(N-Arylamino)alkenes, which creates the pyrrolidine ring with high diastereoselectivity. nih.gov Other routes include multicomponent reactions involving an aldehyde, an amine (like 4-fluoro-3-methylaniline), and other building blocks to assemble the pyrrolidine ring in a single operation. tandfonline.com Iridium-catalyzed reductive generation of azomethine ylides from amides also provides a pathway to highly substituted pyrrolidines. acs.org These diverse methods allow for the synthesis of N-(4-fluoro-3-methylphenyl)pyrrolidine analogues with various substitution patterns.

Advanced Spectroscopic and Analytical Characterization in Research of N 4 Fluoro 3 Methylphenyl Thian 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

No publicly available studies were found that presented NMR data for N-(4-fluoro-3-methylphenyl)thian-4-amine. This includes the following specific analyses:

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

Detailed high-resolution mass spectrometry data, which would confirm the precise molecular formula of this compound and provide insights into its fragmentation patterns under mass spectrometric conditions, could not be found in the public domain.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interaction Analysis

There are no published X-ray crystallography studies for this compound. Therefore, critical information regarding its solid-state structure, including bond lengths, bond angles, and intermolecular interactions, remains undetermined.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, the IR spectrum would be expected to display a series of characteristic absorption bands corresponding to its distinct structural components: the secondary amine, the substituted aromatic ring, the thian ring, and the carbon-fluorine bond.

The secondary amine (N-H) group is typically identified by a single, sharp to moderately broad stretching vibration in the region of 3300-3500 cm⁻¹. libretexts.orglibretexts.org The C-N stretching vibrations for aromatic amines are generally observed between 1250 and 1335 cm⁻¹. vscht.czwikieducator.org

The aromatic portion of the molecule, the 4-fluoro-3-methylphenyl group, would produce several distinct bands. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while C=C stretching vibrations within the ring are found in the 1450-1600 cm⁻¹ region. vscht.cz The substitution pattern on the benzene (B151609) ring also influences the spectrum, giving rise to characteristic out-of-plane C-H bending bands in the fingerprint region (below 1000 cm⁻¹).

The presence of the fluorine atom is indicated by a strong C-F stretching band, which for aryl fluorides, is typically located in the 1250-1100 cm⁻¹ range. The thian ring, a saturated heterocycle, will contribute aliphatic C-H stretching vibrations, which are expected just below 3000 cm⁻¹, and CH₂ bending (scissoring) vibrations around 1465 cm⁻¹. vscht.cz

A summary of the expected characteristic IR absorption bands for this compound, based on the analysis of its functional groups and data from similar molecules, is presented in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 3500 | N-H Stretch | Secondary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic Ring |

| 2850 - 2960 | C-H Stretch | Thian Ring (Aliphatic) |

| 1580 - 1620 | C=C Stretch | Aromatic Ring |

| ~1510 | C=C Stretch | Aromatic Ring |

| ~1465 | C-H Bend (Scissoring) | Thian Ring (CH₂) |

| 1250 - 1335 | C-N Stretch | Aromatic Amine |

| 1100 - 1250 | C-F Stretch | Aryl Fluoride |

| 665 - 910 | N-H Wag | Secondary Amine |

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC)) for Purity Assessment and Reaction Monitoring in Research

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for determining the purity of compounds and for monitoring the progress of chemical reactions. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be highly effective. researchgate.netnih.gov This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.

In a typical research setting, RP-HPLC would be used to confirm the identity of the synthesized product by comparing its retention time to a known standard, to assess its purity by detecting and quantifying any impurities, and to monitor the consumption of reactants and the formation of the product over the course of a synthesis.

The development of a suitable HPLC method would involve optimizing several parameters, including the choice of column, mobile phase composition, flow rate, and detection wavelength. A C18 column is a common choice for the stationary phase due to its versatility in separating a wide range of organic molecules. researchgate.net The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The addition of a modifier like formic acid or triethylamine (B128534) to the mobile phase can improve peak shape and resolution for amine-containing compounds by suppressing the ionization of silanol (B1196071) groups on the stationary phase or protonating the amine, respectively. researchgate.net

Detection is commonly performed using a UV detector, as the aromatic ring in this compound would exhibit significant absorbance in the UV region. The selection of an appropriate wavelength, typically around 254 nm or at the compound's absorbance maximum, is crucial for achieving high sensitivity.

The following table outlines a set of typical HPLC parameters that could be employed for the analysis of this compound in a research context.

| Parameter | Typical Value/Condition | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) | Eluent system for separating components. |

| Elution Mode | Isocratic or Gradient | Isocratic for simple separations; Gradient for complex mixtures or to reduce run time. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Injection Volume | 10 µL | The volume of the sample introduced into the system. |

| Detection | UV at 254 nm | Monitors the eluent for UV-absorbing compounds. |

By employing these established spectroscopic and chromatographic methods, researchers can effectively characterize this compound, ensuring its identity, purity, and facilitating its synthesis and further investigation.

Computational Chemistry and Theoretical Modeling Studies of N 4 Fluoro 3 Methylphenyl Thian 4 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as equilibrium geometries, vibrational frequencies, and electronic field distributions. bohrium.com For N-(4-fluoro-3-methylphenyl)thian-4-amine, DFT calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to provide a balance between accuracy and computational cost. bohrium.com

The first step in a theoretical study is to determine the most stable three-dimensional conformation of the molecule, known as geometry optimization. This process computationally alters the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy. The resulting optimized geometry corresponds to the most probable structure of the molecule in its ground state.

Following optimization, vibrational frequency analysis is performed. This calculation serves two primary purposes: first, it confirms that the optimized structure is a true energy minimum by ensuring there are no imaginary frequencies. Second, it predicts the molecule's theoretical infrared (IR) spectrum, where the calculated vibrational modes can be compared with experimental IR data to structurally validate the compound.

Illustrative Data: Optimized Geometrical Parameters

This table presents hypothetical, representative data for the optimized geometry of this compound, as would be obtained from a DFT calculation. Actual values would require a specific computational study.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-F | 1.35 Å |

| C-N | 1.40 Å | |

| N-H | 1.01 Å | |

| C-S (Thian) | 1.82 Å | |

| Bond Angle | C-N-H | 112.0° |

| C-C-F | 118.5° | |

| C-S-C (Thian) | 98.0° | |

| Dihedral Angle | C-C-N-C | 45.0° |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.org The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values.

Red/Yellow Regions: Indicate areas of negative electrostatic potential, rich in electrons. These sites are susceptible to electrophilic attack and are often involved in hydrogen bond acceptance. For this compound, such regions would be expected around the electronegative fluorine and nitrogen atoms.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. The hydrogen atom of the amine group (N-H) would be a prominent positive region.

This analysis is crucial for understanding non-covalent interactions, such as how the molecule might interact with a biological receptor or other molecules. rsc.org

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. chemrxiv.org

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy level suggests a greater ability to donate electrons.

LUMO: Represents the innermost empty orbital and acts as an electron acceptor. A lower LUMO energy level indicates a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A small energy gap implies that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Illustrative Data: Frontier Molecular Orbital Properties

This table shows hypothetical energy values for the frontier orbitals of this compound. These values are used to calculate global reactivity descriptors.

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Gap (ΔE) | 4.75 |

DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F, etc.). nih.govacs.org This theoretical prediction is a powerful method for structural elucidation and validation. nih.govresearchgate.netrsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with those obtained from experimental NMR spectroscopy helps confirm the proposed chemical structure. The ability to predict ¹⁹F NMR shifts is particularly valuable given the presence of a fluorine atom in the molecule. nih.govresearchgate.netnih.gov

Illustrative Data: Predicted NMR Chemical Shifts

This table provides hypothetical predicted chemical shifts for selected nuclei in this compound relative to a standard (e.g., TMS for ¹H and ¹³C). The accuracy of such predictions allows for direct comparison with experimental spectra.

| Nucleus | Atom Position | Predicted Shift (ppm) |

| ¹H | N-H | 3.5 |

| C-H (Aromatic) | 6.9 - 7.2 | |

| C-H (Methyl) | 2.3 | |

| ¹³C | C-F (Aromatic) | 160.0 |

| C-N (Aromatic) | 145.0 | |

| C-CH₃ (Aromatic) | 132.0 | |

| ¹⁹F | C-F | -115.0 |

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. d-nb.infonih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. nih.govmdpi.com

For this compound, molecular docking simulations can be used to predict how it interacts with the active site of a specific biological target, such as an enzyme or a receptor. The simulation places the ligand into the binding site in multiple possible conformations and orientations (poses) and calculates a score for each pose, which estimates the binding affinity.

The results provide critical information:

Binding Affinity: A numerical score (often in kcal/mol) that estimates the strength of the ligand-receptor interaction. More negative scores typically indicate stronger binding. uowasit.edu.iq

Binding Mode: The specific 3D orientation of the ligand within the active site.

Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand, which are essential for stabilizing the complex.

This information can guide the rational design of more potent and selective analogs by modifying the ligand's structure to enhance these key interactions.

Illustrative Data: Molecular Docking Results

This table presents a hypothetical docking result for this compound with a protein target. It details the predicted binding affinity and the key molecular interactions contributing to the stability of the ligand-protein complex.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase X | -8.5 | Asp145 | Hydrogen Bond (with N-H) |

| Lys72 | Hydrogen Bond (with Fluorine) | ||

| Phe144 | π-π Stacking (with Phenyl Ring) | ||

| Val56, Leu128 | Hydrophobic Interaction |

Analysis of Key Non-Covalent Interactions (e.g., hydrogen bonding, hydrophobic interactions, π-stacking)

Non-covalent interactions are crucial in determining the three-dimensional structure of molecules and their interactions with biological targets. wikipedia.org For this compound, several types of non-covalent interactions are structurally possible and play a significant role in its chemical behavior.

Hydrogen Bonding: The secondary amine group (-NH-) in the molecule can act as a hydrogen bond donor, while the nitrogen and fluorine atoms can act as hydrogen bond acceptors. mdpi.com These interactions are critical for the molecule's binding to biological targets, such as proteins, where it can interact with amino acid residues like aspartate or glutamate. wikipedia.org The sulfur atom in the thiane (B73995) ring may also participate in weak N–H···S hydrogen bonds, which can help stabilize specific conformations. rsc.org

Hydrophobic Interactions: The 4-fluoro-3-methylphenyl group and the aliphatic thiane ring are hydrophobic. These regions can interact favorably with nonpolar pockets in proteins, driven by the hydrophobic effect, which is a major force in protein folding and drug-target binding. mhmedical.com

π-Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in a protein's binding site. These interactions, which involve the face-to-face or edge-to-face stacking of aromatic rings, contribute to the stability of the compound-target complex. mhmedical.com

Table 1: Potential Non-Covalent Interactions in this compound

| Interaction Type | Potential Donor/Group | Potential Acceptor/Group | Typical Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | Amine (-NH-) | Carbonyl (C=O), Hydroxyl (-OH) | 3-10 |

| Hydrogen Bond | Water, Hydroxyl (-OH) | Amine (-N-), Fluorine (-F) | 3-10 |

| π-π Stacking | Phenyl Ring | Aromatic Amino Acids | 1-5 |

| Hydrophobic | Phenyl Ring, Thiane Ring | Aliphatic Amino Acids | 1-5 |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability of Compound-Target Complexes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. drexel.edu For this compound, MD simulations can provide critical insights into its behavior when interacting with a biological target. researchgate.net

By simulating the compound-target complex in a solvated environment, MD can reveal:

Conformational Stability: How the compound's conformation changes upon binding and the stability of its bound state. nih.gov

Binding Site Dynamics: The flexibility of the binding pocket and how it accommodates the ligand.

Solvent Effects: The role of water molecules in mediating the interaction between the compound and its target. ulisboa.pt

Binding Free Energies: Advanced MD techniques can be used to calculate the free energy of binding, offering a quantitative measure of the interaction strength. researchgate.net

These simulations trace the trajectory of the complex, allowing researchers to observe key binding events, identify the most stable interactions, and understand the dynamic nature of the molecular recognition process. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design of Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netfarmaciajournal.com Although specific QSAR studies for this compound are not detailed in the available literature, the principles of QSAR are highly applicable for predicting its activity and guiding the design of more potent analogues. nih.govimist.ma

A QSAR model for a series of compounds including this compound would involve calculating various molecular descriptors. researchgate.net These descriptors quantify different aspects of the molecule's physicochemical properties:

Electronic Descriptors: Related to the molecule's electronic structure, such as partial atomic charges and dipole moment. The electron-withdrawing fluorine atom and electron-donating methyl group significantly influence these properties.

Steric Descriptors: Describe the size and shape of the molecule, such as molecular volume and surface area.

Hydrophobic Descriptors: Quantify the molecule's lipophilicity, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being the most common.

Topological Descriptors: Numerical indices that describe the connectivity of atoms in the molecule.

By correlating these descriptors with the measured biological activity of a set of related molecules, a predictive mathematical model can be built. This model can then be used to estimate the activity of new, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

Table 2: Relevant QSAR Descriptors for this compound Analogues

| Descriptor Class | Example Descriptors | Relevance |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Governs electrostatic and orbital interactions with the target. |

| Hydrophobic | LogP, Molar Refractivity (MR) | Relates to membrane permeability and hydrophobic interactions. |

| Steric | Molecular Weight (MW), Molecular Volume | Influences how the molecule fits into the binding site. |

| Topological | Connectivity Indices, Shape Indices | Describes molecular size, shape, and degree of branching. |

Solvation Models (e.g., Polarized-Continuum Model (PCM), Solvation Model based on Density (SMD)) in Theoretical Studies

Chemical and biological processes predominantly occur in solution. Solvation models are essential in computational chemistry to account for the effects of the solvent on the properties and behavior of a solute molecule like this compound. d-nb.info These models can be broadly categorized into explicit and implicit models.

Implicit continuum models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are widely used due to their computational efficiency. acs.org In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this continuum. mdpi.com These models are effective for:

Calculating solvation free energies. d-nb.info

Optimizing molecular geometries in solution. rsc.org

Predicting how the solvent affects spectral and electronic properties. rsc.org

For this compound, applying a model like PCM or SMD within quantum chemical calculations would allow for a more accurate prediction of its properties in an aqueous environment, which is crucial for understanding its behavior in a biological system. nih.gov

Theoretical Investigation of Non-Linear Optical (NLO) Properties (if applicable)

Non-linear optical (NLO) materials have applications in technologies like optical communications and data storage. mdpi.com Organic molecules can exhibit NLO properties if they possess a significant degree of electronic conjugation and charge asymmetry, often created by linking electron-donating and electron-accepting groups through a π-conjugated system. nih.gov

The structure of this compound contains elements that could potentially lead to NLO activity:

An aromatic phenyl ring that provides a π-electron system.

An amine group (-NH-), which can act as an electron donor.

A fluorine atom , which is an electron-withdrawing group (acceptor).

Theoretical investigations, typically using Density Functional Theory (DFT), can be employed to calculate key NLO-related parameters such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). nih.gov A large value for the first hyperpolarizability is a primary indicator of second-order NLO activity. While specific studies on this compound's NLO properties are not prevalent, its molecular structure suggests that theoretical calculations could be a worthwhile avenue for exploring its potential as a component in NLO materials. mdpi.com

In Vitro Biological Activity and Mechanistic Investigations of N 4 Fluoro 3 Methylphenyl Thian 4 Amine

Evaluation of In Vitro Target Engagement and Modulatory Effects

Enzyme Inhibitory Potency and Selectivity

There is no available data on the inhibitory potency and selectivity of N-(4-fluoro-3-methylphenyl)thian-4-amine against deubiquitinases (such as USP1/UAF1), tyrosine kinase receptors (like EGFR), COX enzymes, thymidine (B127349) phosphorylase, or cholinesterases.

Receptor Binding and Functional Assays

Information regarding the receptor binding profile and results from functional assays for this compound has not been reported in the searched scientific literature.

Cellular Mechanistic Studies in Relevant Biological Systems

Antiproliferative Activity against Various Cancer Cell Lines

No studies were identified that evaluated the antiproliferative activity of this compound against cancer cell lines such as A549, H1975, MIA PaCa-2, or HepG-2.

Analysis of Cell Cycle Progression and Arrest

There are no published findings on the effects of this compound on cell cycle progression or its potential to induce cell cycle arrest in any cell line.

Induction of Apoptosis Pathways

Research detailing the ability of this compound to induce apoptosis or elucidating its mechanism of action within apoptotic pathways is not available.

Investigation of Ubiquitin-Dependent Signaling Pathways

There is no information available in the public domain regarding the investigation of this compound and its effects on ubiquitin-dependent signaling pathways.

Biochemical Assay Development and Screening Methodologies (e.g., quantitative high-throughput screening (qHTS) assays, gel-based assays)

There is no information available in the public domain concerning the development and application of biochemical assays for the screening of this compound.

Advanced Derivatives and Future Research Directions for N 4 Fluoro 3 Methylphenyl Thian 4 Amine

Design and Synthesis of Novel Analogues and Bioisosteres of N-(4-fluoro-3-methylphenyl)thian-4-amine

The rational design of new analogues is a cornerstone of medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties. nih.gov For this compound, this involves strategic modifications to both of its core structural components.

The thian ring is a critical component that influences the compound's spatial arrangement, solubility, and potential interactions with biological targets. Systematic variation of this ring can lead to derivatives with improved pharmacological profiles. Thiazine (B8601807) and its derivatives, for instance, are known to possess a wide range of biological activities, including anticancer, antifungal, and antimicrobial effects. openmedicinalchemistryjournal.com

Key strategies for modifying the thian-4-amine ring include:

Ring Scaffolding and Heteroatom Modification: The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) or sulfone. These modifications introduce polarity and hydrogen bond accepting capabilities, which can alter solubility and target engagement.

Bioisosteric Replacement: The entire thian ring can be replaced with other cyclic systems to explore different conformational spaces and physicochemical properties. cambridgemedchemconsulting.com Common bioisosteres for saturated heterocycles include piperidine, pyrrolidine (B122466), and cyclohexane (B81311) rings. Replacing the sulfur with carbon (cyclohexylamine derivative) would increase lipophilicity, while replacement with a nitrogen atom (piperidine derivative) could introduce a key hydrogen bonding interaction or a site for further functionalization.

Ring Size Variation: Exploring different ring sizes, such as contracting to a five-membered thiolane ring or expanding to a seven-membered thiepane (B16028) ring, can significantly alter the orientation of the phenylamine substituent, potentially leading to improved binding affinity with a target.

Substitution on the Ring: Introducing substituents on the thian ring itself can probe for additional binding pockets on a target protein. For example, alkyl or hydroxyl groups could be installed at the 2 or 3 positions of the ring.

Table 1: Proposed Modifications of the Thian-4-amine Ring

| Modification Strategy | Example Analogue Structure | Rationale |

|---|---|---|

| Sulfur Oxidation | N-(4-fluoro-3-methylphenyl)-1-oxidothian-4-amine | Increase polarity, introduce hydrogen bond acceptor. |

| Bioisosteric Replacement (Nitrogen) | 1-(4-fluoro-3-methylphenyl)piperidin-4-amine | Alter basicity, introduce new interaction points. |

| Bioisosteric Replacement (Carbon) | N-(4-fluoro-3-methylphenyl)cyclohexanamine | Modify lipophilicity and conformational flexibility. |

| Ring Contraction | N-(4-fluoro-3-methylphenyl)thiolan-3-amine | Change substituent vector and ring pucker. |

The 4-fluoro-3-methylphenyl group is a key determinant of the molecule's electronic properties and its potential for specific interactions, such as hydrophobic and halogen bonding. The presence and position of the fluorine atom can significantly impact metabolic stability and binding affinity. nih.gov

Strategies for modifying this moiety include:

Positional Isomerism: Moving the fluorine and methyl groups to other positions on the phenyl ring (a "halogen walk" or "methyl scan") can explore the topology of the target's binding site. nih.gov For example, shifting the fluorine to the 2-position or the methyl group to the 2- or 5-position would create distinct electronic and steric profiles.

Halogen Substitution: Replacing the fluorine atom with other halogens like chlorine or bromine can systematically alter the size, lipophilicity, and halogen-bonding potential of the substituent.

Bioisosteric Replacement of Substituents: The methyl group could be replaced with other small alkyl groups (e.g., ethyl) or bioisosteres like a cyano or hydroxyl group to probe electronic and steric requirements. cambridgemedchemconsulting.com The fluorine atom could be replaced by a trifluoromethyl group, which can act as a bioisostere for a tert-butyl group but with vastly different electronic properties.

Table 2: Proposed Modifications of the Fluorinated Phenyl Moiety

| Modification Strategy | Example Analogue Structure | Rationale |

|---|---|---|

| Positional Isomerism | N-(2-fluoro-5-methylphenyl)thian-4-amine | Probe different regions of the binding pocket. |

| Halogen Substitution | N-(4-chloro-3-methylphenyl)thian-4-amine | Modify halogen bond donor capacity and lipophilicity. |

| Bioisosteric Replacement | N-(4-cyano-3-methylphenyl)thian-4-amine | Introduce a polar, hydrogen bond accepting group. |

| Additional Substitution | N-(4-fluoro-5-methoxy-3-methylphenyl)thian-4-amine | Explore additional polar or hydrophobic interactions. |

Exploration of Novel Biological Activities and Therapeutic Applications Beyond Current Findings

While the specific biological activity of this compound may not be extensively documented, its structural motifs are present in compounds with a wide array of therapeutic uses. A key future direction will be to screen a library of its newly synthesized analogues against a diverse panel of biological targets.

Potential therapeutic areas for exploration include:

Oncology: Heterocycles containing sulfur and nitrogen are prevalent in anticancer agents. openmedicinalchemistryjournal.com

Infectious Diseases: Thiazolidinone and thiazine derivatives have demonstrated antibacterial and antifungal properties. openmedicinalchemistryjournal.comresearchgate.net Analogues could be tested against clinically relevant pathogens.

Central Nervous System (CNS) Disorders: The phenethylamine (B48288) scaffold is a classic pharmacophore for CNS targets, including serotonin (B10506) and dopamine (B1211576) receptors. biomolther.org Given the structural resemblance, derivatives of this compound could be evaluated for activity at various G-protein coupled receptors (GPCRs).

Inflammatory Diseases: Some pyrimidine (B1678525) derivatives containing the 4-fluoro-3-methylphenyl moiety have shown anti-inflammatory and analgesic activities, suggesting this fragment may be valuable for developing agents targeting inflammation pathways. researchgate.net

Integration of Cheminformatics, Artificial Intelligence, and Machine Learning in Rational Compound Design

Modern drug discovery heavily relies on computational tools to accelerate the design-synthesize-test cycle. The development of this compound derivatives would greatly benefit from the integration of cheminformatics, artificial intelligence (AI), and machine learning (ML).

Key applications include:

Predictive Modeling: ML models can be trained on existing datasets of fluorinated compounds to predict key properties for novel analogues, such as lipophilicity (LogP) and acidity/basicity (pKa), which are critical for drug-likeness. enamine.netchemrxiv.org Recently developed deep learning models like F-CPI can specifically predict how fluorine substitution impacts biological activity, guiding more effective lead optimization. researchgate.netnih.gov

Virtual Screening: Large virtual libraries of this compound derivatives can be generated and docked into the binding sites of known biological targets to prioritize compounds for synthesis.

De Novo Design: Generative AI models can design entirely new molecules based on the core scaffold, optimized for predicted activity against a specific target while maintaining desirable physicochemical properties.

SAR Analysis: Computational tools can help elucidate complex structure-activity relationships from screening data, identifying key molecular features that drive potency and selectivity.

Development of this compound as a Chemical Probe for Biological Targets

The intrinsic properties of this compound make it an excellent candidate for development into a chemical probe to study biological systems.

¹⁹F NMR Probes: Fluorine-19 is an ideal nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance, high sensitivity, and the absence of endogenous fluorine in most biological systems, resulting in background-free spectra. nih.govresearchgate.net The chemical shift of the fluorine atom in this compound is highly sensitive to its local environment. acs.org If the compound binds to a protein, changes in the ¹⁹F NMR signal can provide valuable information about the binding event, conformational changes of the target protein, and can be used in fragment-based screening to identify new binders. nih.gov

Activity-Based and Fluorescent Probes: The amine functionality provides a handle for further chemical modification. It could be functionalized with reactive groups to create activity-based probes that covalently label a specific enzyme target. nih.gov Alternatively, it could be conjugated to a fluorophore to generate fluorescent probes for use in cellular imaging or high-throughput screening assays to monitor biological processes or detect specific analytes. researchgate.netrsc.org

Q & A

Q. Table 1: Representative Yields

| Derivative Substitution | Yield (%) | Reference |

|---|---|---|

| 4-Chlorophenyl | 78 | |

| 4-Methoxyphenyl | 65 |

What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- IR Spectroscopy: Identifies functional groups (e.g., C=O at ~1680 cm⁻¹, C-F at ~1220 cm⁻¹) .

- NMR (¹H/¹³C): Assigns aromatic protons (δ 6.8–7.5 ppm) and fluorinated carbons (δ 115–122 ppm) .

- Mass Spectrometry: Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 290 for C₁₃H₁₄FNS) .

- X-ray Crystallography: Resolves bond angles (e.g., C-S-C = 98.9°) and confirms stereochemistry .

Which in vitro and in vivo models are suitable for initial biological screening?

Methodological Answer:

- In vitro:

- In vivo:

How can researchers ensure compound purity and structural identity?

Methodological Answer:

- HPLC-PDA: Use a C18 column (acetonitrile/water gradient) to achieve >95% purity .

- Elemental Analysis: Compare experimental vs. theoretical C, H, N, S values (e.g., C: 63.1%, H: 4.8%) .

- Melting Point Consistency: Sharp MP (e.g., 162–164°C) indicates purity .

Advanced Research Questions

How do substituents on the aryl ring influence biological activity?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., -Cl): Enhance COX-2 binding (IC₅₀ = 12 μM for 4-Cl vs. 28 μM for -OCH₃) via hydrophobic interactions .

- Steric Effects: Bulky substituents (e.g., -CF₃) reduce activity due to steric hindrance in the enzyme pocket .

Experimental Design: - Synthesize derivatives with systematic substituent variations.

- Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding energy .

Q. Table 2: Substituent-Activity Relationship

| Substituent | Anti-inflammatory (Edema Inhibition %) | Analgesic (Latency Increase %) |

|---|---|---|

| -Cl | 82 | 75 |

| -OCH₃ | 68 | 60 |

| -CF₃ | 54 | 45 |

| Data from |

How can reaction conditions be optimized to improve synthetic efficiency?

Methodological Answer:

- Catalyst Screening: Replace LiOH with K₂CO₃ to reduce side-product formation (yield increases from 65% to 78%) .

- Solvent Optimization: Use DMF instead of ethanol for faster cyclization (reaction time: 4h vs. 8h) .

- Microwave-Assisted Synthesis: Achieve 90% yield in 1h at 100°C .

How should researchers address contradictory data in biological assays?

Methodological Answer:

- Dose-Response Analysis: Confirm whether discrepancies arise from non-linear pharmacokinetics .

- Metabolite Profiling (LC-MS): Check for active metabolites in vivo that are absent in vitro .

- Statistical Validation: Use ANOVA with post-hoc tests (e.g., Tukey’s) to ensure significance (p < 0.05) .

What computational strategies support mechanistic studies of this compound?

Methodological Answer:

- Molecular Dynamics Simulations (GROMACS): Model ligand-receptor stability over 100 ns to identify key residues (e.g., Arg120 in COX-2) .

- QSAR Modeling: Develop predictive models using descriptors like logP and polar surface area (R² > 0.85) .

- ADMET Prediction (SwissADME): Prioritize derivatives with optimal bioavailability (e.g., TPSA < 90 Ų) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.